(2-Amino-4-methylphenyl)boronic acid
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Overview
Description
(2-Amino-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an amino group and a methyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)boronic acid typically involves the reaction of 2-amino-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes to enhance efficiency and yield. The use of protective groups, such as pinacol esters, can also be employed to stabilize the boronic acid during synthesis and storage .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides in the presence of a palladium catalyst.
Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
(2-Amino-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-4-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron atom to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the amino and methyl substituents, making it less versatile in certain reactions.
4-Methylphenylboronic Acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
2-Aminophenylboronic Acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness: (2-Amino-4-methylphenyl)boronic acid is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for selective transformations and the formation of complex molecules, making it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C7H10BNO2 |
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Molecular Weight |
150.97 g/mol |
IUPAC Name |
(2-amino-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3 |
InChI Key |
OBKFYMDHRFVVQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)N)(O)O |
Origin of Product |
United States |
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